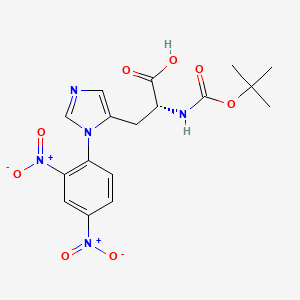
iso-Boc-D-His(Dnp)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iso-Boc-D-His(Dnp)-OH is a synthetic compound often used in peptide synthesis. It is a derivative of histidine, an essential amino acid, and is modified with protective groups to facilitate its incorporation into peptides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of iso-Boc-D-His(Dnp)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of histidine is protected using a tert-butoxycarbonyl (Boc) group.
Protection of the Imidazole Ring: The imidazole ring of histidine is protected using a dinitrophenyl (Dnp) group.
Coupling Reaction: The protected histidine is then coupled with other amino acids or peptides using standard peptide coupling reagents like HBTU or DCC.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often using automated peptide synthesizers to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Iso-Boc-D-His(Dnp)-OH can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Dnp protective groups under acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal; hydrazine or thiols for Dnp removal.
Coupling: HBTU, DCC, or EDC as coupling reagents in the presence of a base like DIPEA.
Major Products Formed
Deprotected Histidine: Removal of protective groups yields free histidine.
Peptides: Coupling reactions yield peptides with this compound incorporated.
Applications De Recherche Scientifique
Iso-Boc-D-His(Dnp)-OH is used in various scientific research applications, including:
Peptide Synthesis: As a building block in the synthesis of peptides and proteins.
Biological Studies: To study the role of histidine in proteins and enzymes.
Drug Development: As a precursor in the synthesis of peptide-based drugs.
Mécanisme D'action
The mechanism of action of iso-Boc-D-His(Dnp)-OH is primarily related to its role in peptide synthesis. The protective groups (Boc and Dnp) prevent unwanted side reactions during peptide bond formation, ensuring the correct sequence and structure of the synthesized peptide.
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-His-OH: Histidine protected with a Boc group.
Dnp-His-OH: Histidine protected with a Dnp group.
Fmoc-His-OH: Histidine protected with a fluorenylmethyloxycarbonyl (Fmoc) group.
Uniqueness
Iso-Boc-D-His(Dnp)-OH is unique due to the combination of Boc and Dnp protective groups, which provide dual protection and facilitate selective deprotection during peptide synthesis.
Propriétés
Formule moléculaire |
C17H19N5O8 |
|---|---|
Poids moléculaire |
421.4 g/mol |
Nom IUPAC |
(2R)-3-[3-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H19N5O8/c1-17(2,3)30-16(25)19-12(15(23)24)6-11-8-18-9-20(11)13-5-4-10(21(26)27)7-14(13)22(28)29/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24)/t12-/m1/s1 |
Clé InChI |
AHBPKGJUEPOXHK-GFCCVEGCSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CC1=CN=CN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CN=CN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




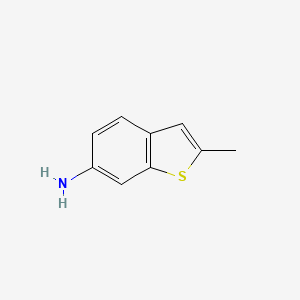
![3-chloro-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13164571.png)

![Bicyclo[3.1.0]hexane-2-sulfonamide](/img/structure/B13164575.png)
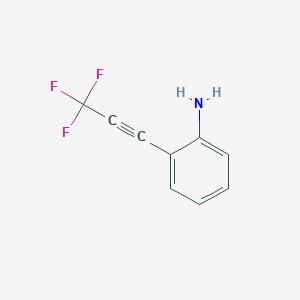

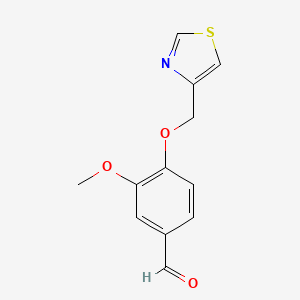
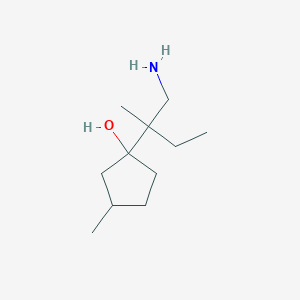
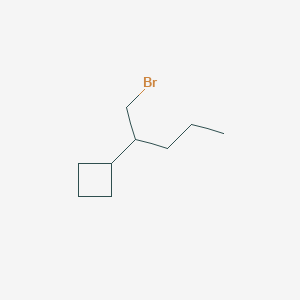

![5-[Methyl(oxan-4-yl)amino]thiophene-2-carbaldehyde](/img/structure/B13164610.png)

